6-Isopropoxynaphthalene-2-sulfonyl chloride
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Overview
Description
6-Isopropoxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₃H₁₃ClO₃S and a molecular weight of 284.76 g/mol . It is a sulfonyl chloride derivative of naphthalene, characterized by the presence of an isopropoxy group at the 6-position and a sulfonyl chloride group at the 2-position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxynaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 6-isopropoxynaphthalene. This can be achieved through the reaction of 6-isopropoxynaphthalene with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6-Isopropoxynaphthalene-2-sulfonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Isopropoxynaphthalene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in organic molecules, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxybenzene-1-sulfonyl chloride
- 4-Propoxybenzene-1-sulfonyl chloride
- 4-Ethoxybenzene-1-sulfonyl chloride
- 6-Ethoxynaphthalene-2-sulfonyl chloride
Uniqueness
6-Isopropoxynaphthalene-2-sulfonyl chloride is unique due to the presence of both an isopropoxy group and a sulfonyl chloride group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C13H13ClO3S |
---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
6-propan-2-yloxynaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H13ClO3S/c1-9(2)17-12-5-3-11-8-13(18(14,15)16)6-4-10(11)7-12/h3-9H,1-2H3 |
InChI Key |
VIPVYTHTZAMBED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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